Cas no 1220030-67-0 (N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine)

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a synthetic organic compound featuring a bromo substituent on the pyridine ring and a methyl substituent on the phenyl ring. This compound is known for its excellent solubility and stability, making it suitable for various chemical applications, including synthesis of heterocyclic compounds and pharmaceuticals. Its structural features contribute to its unique reactivity and versatility in organic synthesis.
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine structure
1220030-67-0 structure
Product name:N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
CAS No:1220030-67-0
MF:C12H11BrN2
MW:263.133141756058
CID:1075668
PubChem ID:53410725

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
    • (5-Brom-[2]pyridyl)-nitro-amin
    • (5-bromo(2-pyridyl))nitroamine
    • (5-bromo-[2]pyridyl)-nitro-amine
    • (5-bromo-pyridin-2-yl)-nitro-amine
    • (5-bromopyridin-2-yl)-p-tolylamine
    • (5-Bromo-pyridin-2-yl)-p-tolyl-amine
    • 5-Brom-2-nitraminopyridin
    • 5-bromo-2-nitraminopyridine
    • 5-bromo-N-nitropyridin-2-amine
    • 5-bromo-N-p-tolylpyridine-2-amine
    • AC1LOCA5
    • ANW-68162
    • CTK8C2297
    • ST4055451
    • SCHEMBL3245214
    • 1220030-67-0
    • 5-Bromo-N-(p-tolyl)pyridin-2-amine
    • AKOS009283350
    • 5-bromo-N-(4-methylphenyl)pyridin-2-amine
    • SCHEMBL3314414
    • MDL: MFCD13562740
    • Inchi: InChI=1S/C12H11BrN2/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
    • InChI Key: ISYHMLSUWVEHTF-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)NC2=NC=C(C=C2)Br

Computed Properties

  • Exact Mass: 262.01056g/mol
  • Monoisotopic Mass: 262.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 3.8

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N046005-250mg
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
1220030-67-0
250mg
$ 375.00 2022-06-03
Matrix Scientific
053365-500mg
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
1220030-67-0
500mg
$237.00 2021-06-27
Matrix Scientific
053365-2.5g
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
1220030-67-0
2.5g
$720.00 2021-06-27
TRC
N046005-125mg
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
1220030-67-0
125mg
$ 230.00 2022-06-03

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Related Literature

Additional information on N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Introduction to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS No: 1220030-67-0)

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, a compound with the chemical identifier CAS No: 1220030-67-0, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the class of arylamine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-bromo-2-pyridinyl group and a 4-methylphenyl moiety, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine have been extensively studied in recent years. The brominated pyridine ring serves as a key pharmacophore, enhancing the compound's ability to interact with biological targets. This has led to its exploration as a potential intermediate in the development of novel drugs targeting various diseases. The methyl group on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.

In the context of contemporary pharmaceutical research, N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine has been investigated for its potential role in addressing neurological disorders. Recent studies have highlighted its interaction with specific enzymes and receptors involved in neurodegenerative diseases. The compound's ability to modulate these pathways makes it a promising candidate for further development. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.

The chemical properties of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine also make it an attractive candidate for use in medicinal chemistry libraries. Its aromatic structure and functional groups provide a versatile platform for further derivatization, allowing researchers to explore new analogs with enhanced pharmacological profiles. This flexibility is crucial in drug discovery, where optimizing potency, selectivity, and pharmacokinetic properties are essential.

Recent advances in computational chemistry have further accelerated the study of this compound. Molecular modeling techniques have been employed to predict the binding modes of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine with target proteins. These simulations have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives. Such computational approaches are increasingly integral to modern drug discovery, enabling rapid screening and optimization of candidate compounds.

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include bromination of the pyridine ring and subsequent coupling with the 4-methylphenyl amine group. Each step must be carefully controlled to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes.

The biological activity of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine has been evaluated through various in vitro assays. These studies have revealed its potential as an inhibitor of enzymes implicated in cancer progression. The compound's ability to disrupt key signaling pathways has made it a focus of interest for oncologists seeking novel therapeutic strategies. Furthermore, its interaction with inflammatory pathways suggests potential applications in treating autoimmune diseases.

In conclusion, N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS No: 1220030-67-0) is a compound of significant interest in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for developing new treatments for various diseases. The ongoing investigation into this molecule underscores the importance of arylamine derivatives in modern medicine and highlights the collaborative efforts between synthetic chemists, biologists, and medicinal chemists.

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